2-Chloro-3-(dimethoxymethyl)isonicotinonitrile
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Overview
Description
2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is a chemical compound with the empirical formula C9H9ClN2O2 . It has a molecular weight of 212.63 . This compound is used in various scientific research, with applications ranging from pharmaceutical synthesis to material science.
Molecular Structure Analysis
The SMILES string for 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile isCOC(OC)c1c(Cl)nccc1C#N
. This notation provides a way to represent the structure of the molecule in a text format. Physical And Chemical Properties Analysis
2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is a solid at room temperature . Its molecular weight is 212.63 , and its empirical formula is C9H9ClN2O2 .Scientific Research Applications
Multicomponent Reactions and Functional Group Conversion
One significant application of similar nitrile compounds involves their use in multicomponent reactions, such as the Ugi, Passerini, and Ugi-Smiles reactions. These compounds act as neutral, nucleophilic equivalents of COOH, facilitating the transformation into a variety of carboxylic acid derivatives. This versatile application showcases the potential of nitriles in synthesizing highly functionalized organic molecules, offering a straightforward pathway to diverse chemical structures (Kreye, Westermann, & Wessjohann, 2007).
Regioselective Nucleophilic Substitution
Research on nitriles also highlights their role in regioselective nucleophilic substitution reactions. For example, certain nitrile compounds undergo selective reactions leading to the formation of structurally complex and functionally rich products. These outcomes emphasize the importance of nitriles in achieving regioselectivity, an essential aspect of synthetic organic chemistry that ensures the precise modification of molecules (Dyadyuchenko et al., 2021).
Oxidation to Isocyanates
Nitriles can be efficiently oxidized to isocyanates, a class of highly reactive compounds with numerous applications in the production of polymers, pharmaceuticals, and agrochemicals. This oxidation process, catalyzed by trifluoroacetic anhydride using DMSO, is notable for its simplicity and the high purity of the resulting isocyanates. The ability to directly utilize or isolate these isocyanates opens up new avenues in material science and drug development (Le & Ganem, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Without knowledge of the specific target of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, it is difficult to summarize the affected biochemical pathways and their downstream effects
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its target and carries out its action. Without specific information on the target and mode of action of 2-chloro-3-(dimethoxymethyl)isonicotinonitrile, it is challenging to discuss how environmental factors might influence its action .
properties
IUPAC Name |
2-chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-13-9(14-2)7-6(5-11)3-4-12-8(7)10/h3-4,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWYBPKJLNAJEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674052 |
Source
|
Record name | 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1186310-98-4 |
Source
|
Record name | 2-Chloro-3-(dimethoxymethyl)-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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